molecular formula C16H16ClN3O4S B2403134 ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-73-6

ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2403134
CAS No.: 946332-73-6
M. Wt: 381.83
InChI Key: DWZQVJKPJVGDJX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H16ClN3O4S and its molecular weight is 381.83. The purity is usually 95%.
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Biological Activity

Ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex pyrimidine derivative with significant potential in medicinal chemistry. Its unique molecular structure, characterized by an ethyl ester and a sulfanyl group, positions it as a candidate for various biological applications, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O4SC_{16}H_{16}ClN_{3}O_{4}S with a molecular weight of approximately 381.83g/mol381.83\,g/mol . The presence of the 4-chloroaniline moiety and the pyrimidine ring contributes to its diverse biological activities.

Biological Activities

Research indicates that compounds within the pyrimidine class exhibit a range of biological effects. This compound has shown promise in several areas:

1. Anticancer Activity

Studies suggest that this compound may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, similar pyrimidine derivatives have been reported to interact with targets like dihydrofolate reductase, which is crucial for DNA synthesis .

2. Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, a key regulator in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation .

3. Antimicrobial Effects

Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. Research into its pharmacodynamics is essential for understanding how it can be effectively utilized in therapeutic contexts.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other pyrimidine derivatives known for their biological activities:

Compound NameBiological ActivityReferences
Methyl 2-oxo-5H-pyrimidine-5-carboxylateNeuroprotective, anti-inflammatory
6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateAntioxidant
Ethyl 6-Methyl-2-oxo-pyrimidine derivativesAntitumor

Case Studies and Research Findings

A study conducted on related compounds demonstrated significant activity against cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. For example, derivatives similar to ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl have been noted for their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Furthermore, another investigation highlighted the anti-inflammatory effects of pyrimidine derivatives in animal models, where treatment resulted in reduced levels of pro-inflammatory cytokines . These findings underscore the therapeutic potential of ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl in managing diseases associated with inflammation and uncontrolled cell growth.

Properties

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZQVJKPJVGDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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